molecular formula C7H11ClF3N3O B2764038 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride CAS No. 2418716-44-4

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride

Cat. No.: B2764038
CAS No.: 2418716-44-4
M. Wt: 245.63
InChI Key: AUIZZWFKODHMKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethyl-containing compounds. Examples are:

  • 3-(Trifluoromethyl)pyrazole
  • 5-(Trifluoromethyl)-1H-pyrazole

Uniqueness

The uniqueness of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O.ClH/c1-13-6(7(8,9)10)5(4-12-13)14-3-2-11;/h4H,2-3,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIZZWFKODHMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)OCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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